1-Phenyluracil

Descripción general

Descripción

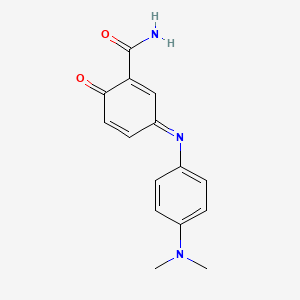

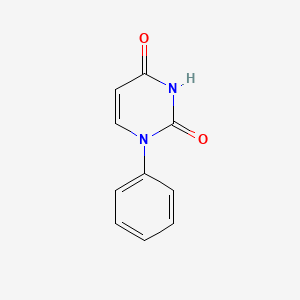

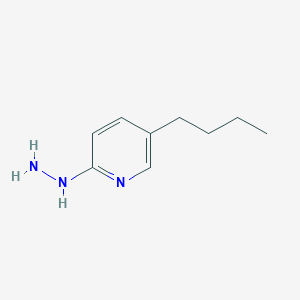

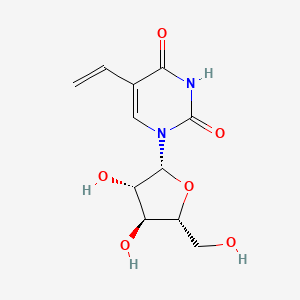

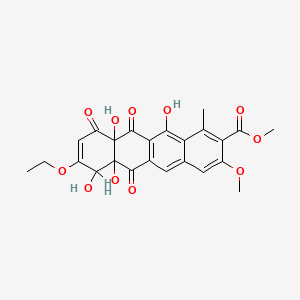

1-Phenyluracil, also known as mephentermine, is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. It has been subject to extensive scientific research in various fields. It has also been mentioned in the context of herbicidal phenyluracils .

Molecular Structure Analysis

While specific information on the molecular structure analysis of 1-Phenyluracil was not found, it’s important to note that molecular structure characterization often involves techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR .

Aplicaciones Científicas De Investigación

Modified Nucleobases in Biomedical Research

1-Phenyluracil: is a modified nucleobase that has significant implications in biomedical research. It can be used to study genomic mutations, disease diagnosis, gene silencing, and as a molecular probe . The ability to alter the base-pairing properties of DNA with such modified nucleobases is crucial for expanding genetic alphabets and understanding DNA damage under ultraviolet radiation .

Antitumor and Antibacterial Drugs

The structural modification of uracil to create 1-Phenyluracil can lead to the development of new antitumor and antibacterial drugs. Analogous compounds like 5-fluorouracil have been widely used in cancer treatment, suggesting a potential pharmaceutical application for 1-Phenyluracil in drug synthesis .

Synthesis of Pyrimidine Nucleobases

1-Phenyluracil: can be synthesized using microwave-assisted methods under solvent-free conditions, which is a more efficient approach compared to conventional methods. This synthesis is particularly interesting for studying pyrimidine nucleobases’ propensity for rapid photochemical lesion formations, which cause genomic damages .

Single-Atom Catalysts

In the field of catalysis, 1-Phenyluracil could be explored as a ligand for single-atom catalysts. These catalysts are known for their strong activity and high selectivity and are used in various catalytic reactions. The unique structure of 1-Phenyluracil might contribute to the development of new catalysts with improved performance properties .

Molecular Engineering

The modification of nucleobases like 1-Phenyluracil is of interest in molecular engineering, where they can be used to induce altered base-pairing properties into DNA duplexes. This has applications in creating more stable and functional biomolecules for various scientific studies .

Photocatalytic Reactions

1-Phenyluracil: could potentially be used in photocatalytic reactions due to its altered steric and electronic properties. This application is particularly relevant in the context of energy conversion and environmental remediation, where efficient photocatalysts are needed .

Mecanismo De Acción

Target of Action

1-Phenyluracil is a pyrimidine analog, similar to Fluorouracil . Pyrimidine analogs typically target enzymes involved in DNA synthesis, such as thymidylate synthase . Thymidylate synthase plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

Based on its structural similarity to fluorouracil, it can be inferred that 1-phenyluracil might also inhibit thymidylate synthase . This inhibition can prevent the conversion of deoxyuridylic acid to thymidylic acid, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

1-Phenyluracil, being a pyrimidine analog, is likely to affect the pyrimidine biosynthesis pathway. The inhibition of thymidylate synthase disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This disruption can lead to an imbalance in the nucleotide pool, causing DNA damage and triggering apoptosis .

Result of Action

The primary result of 1-Phenyluracil’s action would be the inhibition of DNA synthesis, leading to cell death. This is due to the disruption of the pyrimidine biosynthesis pathway, causing DNA damage and triggering apoptosis .

Direcciones Futuras

While specific future directions for 1-Phenyluracil were not found in the search results, it’s important to note that future research often involves understanding the potential applications of the compound, identifying areas where further study is needed, and exploring innovative ways to utilize the compound .

Propiedades

IUPAC Name |

1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELXKKNILLDRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175596 | |

| Record name | 1-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyluracil | |

CAS RN |

21321-07-3 | |

| Record name | 1-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021321073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The studies mention novel ring transformations involving 1-phenyluracil derivatives. Could you elaborate on these reactions and their significance?

A1: Several studies showcase the unique reactivity of 1-phenyluracil derivatives:

- Reaction with amines and hydrazine: 5-Bromo-6-methyl-1-phenyluracil undergoes ring transformation to yield 1-arylhydantoins when treated with amines, and 4-ureidopyrazol-3-ones with hydrazine hydrate. This second transformation involves a fascinating double ring transformation via a hydantoin intermediate. [, ]

- Formation of barbituric acid derivatives: Both 5-thiocarbamoyl- and 5-carbamoyl-3-methyl-1-phenyluracil derivatives, when subjected to heat in ethanolic sodium ethoxide, undergo ring transformation to produce 5-anilinomethylene-4-thiobarbituric acid and 5-anilinomethylenebarbituric acids, respectively. []

Q2: Can you provide details about the synthesis of a specific 1-phenyluracil derivative mentioned in the papers?

A3: One paper details the synthesis of 6-(1-methylhydrazino)-1-phenyluracil, a key intermediate for synthesizing fervenulin-type compounds. [] This synthesis involves several steps:

- Reaction with methylhydrazine: Reacting compound (8) with methylhydrazine yields the desired 6-(1-methylhydrazino)-1-phenyluracil (16). []

Q3: How does the introduction of various substituents on the phenyl ring affect the biological activity of 1-phenyluracil?

A4: While specific structure-activity relationships (SAR) aren't extensively discussed in the provided papers, one study highlights that attaching appropriately substituted phenyl groups at the 1-position of uracil can dramatically increase its anticoccidial activity. [] This suggests that modifications to the phenyl ring can significantly impact the compound's potency, potentially by influencing its interaction with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)